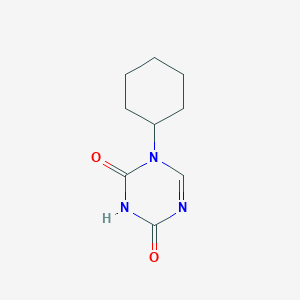
1-Cyclohexyl-1,3,5-triazine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the cyclohexylamine groups. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the cyclohexyl group. These reactions often require mild conditions and can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used as a lead compound for the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: In industrial applications, it is used as a stabilizer for polymers and as an additive in coatings and adhesives. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Unlike this compound, melamine contains three amino groups attached to the triazine ring. Melamine is widely used in the production of plastics and resins.
1,3,5-Triazine-2,4-diamine (Ammeline): Ammeline has two amino groups and one hydroxyl group attached to the triazine ring. It is an intermediate in the synthesis of melamine and other triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid contains three hydroxyl groups attached to the triazine ring. It is used as a precursor for the synthesis of disinfectants and herbicides.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
68498-51-1 |
|---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1-cyclohexyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChI-Schlüssel |
YUBNSCHSHWWVIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



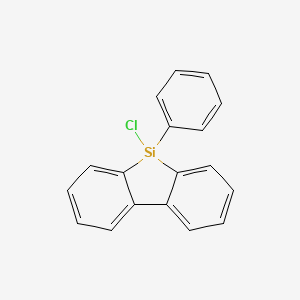
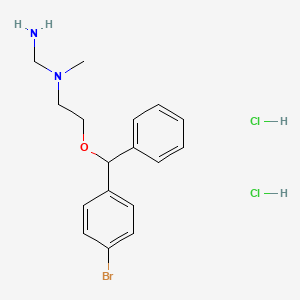

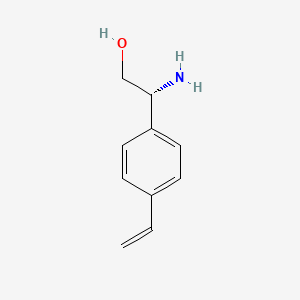


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
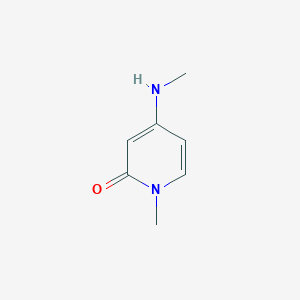

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
